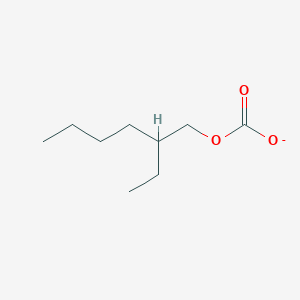
Lead(2+);phosphorous acid;sulfite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead(2+);phosphorous acid;sulfite is a complex compound that involves lead in its +2 oxidation state, phosphorous acid, and sulfite ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lead(2+);phosphorous acid;sulfite can involve several synthetic routes. One common method is the precipitation reaction, where soluble salts of lead and sulfite are mixed under controlled conditions to form the desired compound. For example, mixing lead(II) nitrate with sodium sulfite in an aqueous solution can result in the formation of lead(II) sulfite as a precipitate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale precipitation reactions. The reactants are mixed in large reactors, and the resulting precipitate is filtered, washed, and dried to obtain the pure compound. Safety precautions are essential due to the toxicity of lead compounds .
Chemical Reactions Analysis
Types of Reactions
Lead(2+);phosphorous acid;sulfite undergoes various chemical reactions, including:
Oxidation: Lead(II) can be oxidized to lead(IV) under certain conditions.
Reduction: Lead(IV) can be reduced back to lead(II).
Substitution: Sulfite ions can be substituted by other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various oxidizing and reducing agents. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of lead(II) sulfite can produce lead(IV) sulfate, while reduction reactions can yield elemental lead .
Scientific Research Applications
Lead(2+);phosphorous acid;sulfite has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications and effects on human health.
Industry: Utilized in the production of materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of lead(2+);phosphorous acid;sulfite involves its interaction with molecular targets and pathways in biological systems. Lead ions can bind to proteins and enzymes, altering their structure and function. This can result in various physiological effects, including toxicity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lead(2+);phosphorous acid;sulfite include:
- Lead(II) sulfate
- Lead(II) chloride
- Lead(II) nitrate
- Lead(II) acetate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of lead, phosphorous acid, and sulfite ions.
Properties
CAS No. |
58128-65-7 |
|---|---|
Molecular Formula |
H3O6PPbS |
Molecular Weight |
369 g/mol |
IUPAC Name |
lead(2+);phosphorous acid;sulfite |
InChI |
InChI=1S/H3O3P.H2O3S.Pb/c2*1-4(2)3;/h1-3H;(H2,1,2,3);/q;;+2/p-2 |
InChI Key |
YUSLUVXLCCCMNP-UHFFFAOYSA-L |
Canonical SMILES |
OP(O)O.[O-]S(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
![N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14614078.png)



